molecular formula C17H17IN2O2 B244916 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide

3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide

Numéro de catalogue B244916
Poids moléculaire: 408.23 g/mol
Clé InChI: ASNZHSHZIUNJMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide, also known as MLN8237, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in 2007 by Millennium Pharmaceuticals, Inc. and has since been the subject of numerous scientific studies.

Mécanisme D'action

3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide works by inhibiting the activity of Aurora A kinase, which is a protein involved in cell division and proliferation. Aurora A kinase is overexpressed in many types of cancer, and its overexpression has been linked to poor prognosis. By inhibiting the activity of Aurora A kinase, 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide disrupts cell division and proliferation, leading to cell death.
Biochemical and Physiological Effects
3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth and induce cell death in various types of cancer. It has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis. 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has also been shown to have an effect on the immune system, specifically on T cells, which are important for the body's defense against cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is its specificity for Aurora A kinase, which makes it a promising anti-cancer agent. It has also been shown to have synergistic effects when used in combination with other anti-cancer agents. However, one of the limitations of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is its potential for toxicity, which has been observed in preclinical studies. It is also important to note that the results of preclinical studies may not always translate to clinical trials.

Orientations Futures

There are several future directions for the study of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide. One area of research is the development of more potent and selective Aurora A kinase inhibitors. Another area of research is the identification of biomarkers that can predict response to 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide. Additionally, there is potential for the use of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide in combination with immunotherapy for the treatment of cancer. Finally, there is a need for clinical trials to determine the safety and efficacy of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide in humans.
Conclusion
3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is a promising anti-cancer agent that has been extensively studied for its potential in inhibiting tumor growth. Its specificity for Aurora A kinase makes it a promising candidate for further research. However, its potential for toxicity and the need for clinical trials highlight the importance of continued research in this area.

Méthodes De Synthèse

The synthesis of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide involves a series of chemical reactions that result in the final product. The first step involves the synthesis of 3-iodobenzamide, which is then reacted with 4-morpholinophenylboronic acid to produce the final product, 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide. The process involves multiple steps and requires expertise in organic chemistry.

Applications De Recherche Scientifique

3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of Aurora A kinase, which is involved in cell division and proliferation. 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various types of cancer, including breast, lung, and colon cancer. It has also been studied in combination with other anti-cancer agents, such as paclitaxel, and has shown synergistic effects.

Propriétés

Formule moléculaire

C17H17IN2O2

Poids moléculaire

408.23 g/mol

Nom IUPAC

3-iodo-N-(2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C17H17IN2O2/c18-14-5-3-4-13(12-14)17(21)19-15-6-1-2-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21)

Clé InChI

ASNZHSHZIUNJMC-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I

SMILES canonique

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.